molecular formula C11H24N2O2 B12085299 2-N-Boc-hexane-1,2-diamine

2-N-Boc-hexane-1,2-diamine

Cat. No.: B12085299
M. Wt: 216.32 g/mol
InChI Key: WTRFQXAZKVGHBD-UHFFFAOYSA-N
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Description

2-N-Boc-hexane-1,2-diamine is a chemical compound with the molecular formula C11H24N2O2. It is a derivative of hexane-1,2-diamine where one of the amino groups is protected by a tert-butoxycarbonyl (Boc) group. This compound is often used in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-N-Boc-hexane-1,2-diamine typically involves the protection of hexane-1,2-diamine with a Boc group. One common method is to react hexane-1,2-diamine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the recovery and reuse of solvents and catalysts are important considerations for industrial production to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

2-N-Boc-hexane-1,2-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields hexane-1,2-diamine, while coupling reactions can produce various amides or peptides .

Scientific Research Applications

2-N-Boc-hexane-1,2-diamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

    Biology: The compound can be used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.

    Medicine: It is employed in the development of new drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of fine chemicals, polymers, and other materials

Mechanism of Action

The mechanism of action of 2-N-Boc-hexane-1,2-diamine depends on its specific application. In general, the Boc group serves as a protecting group for the amine, allowing selective reactions to occur at other functional groups. Upon deprotection, the free amine can interact with various molecular targets, such as enzymes or receptors, to exert its effects. The specific pathways and targets involved depend on the context of its use in research or therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-N-Boc-hexane-1,2-diamine is unique due to its specific chain length and the presence of the Boc-protected amine. This makes it particularly useful in the synthesis of certain pharmaceuticals and fine chemicals where the specific structure and reactivity are required .

Properties

Molecular Formula

C11H24N2O2

Molecular Weight

216.32 g/mol

IUPAC Name

tert-butyl N-(1-aminohexan-2-yl)carbamate

InChI

InChI=1S/C11H24N2O2/c1-5-6-7-9(8-12)13-10(14)15-11(2,3)4/h9H,5-8,12H2,1-4H3,(H,13,14)

InChI Key

WTRFQXAZKVGHBD-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CN)NC(=O)OC(C)(C)C

Origin of Product

United States

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